100‑Fold Gain in Pan‑HDAC Potency Over the Parent Carboxylic Acid
4‑Hydroxy‑4‑phenylbutanamide (4‑PBHA) is approximately 100‑fold more potent than its direct precursor, 4‑phenylbutyric acid (4‑PBA), when tested across a panel of nine recombinant human HDAC enzymes . The parent acid displays IC₅₀ values in the high‑micromolar to low‑millimolar range (reported 0.4–9 mM depending on isoform and assay format), whereas the hydroxamate derivative consistently achieves inhibition at concentrations two orders of magnitude lower .
| Evidence Dimension | Pan‑HDAC inhibitory potency (fold difference) |
|---|---|
| Target Compound Data | ~100‑fold more potent than 4‑PBA across nine HDAC isoforms |
| Comparator Or Baseline | 4‑Phenylbutyric acid (4‑PBA); IC₅₀ range 0.4–9 mM |
| Quantified Difference | ≈100‑fold enhancement |
| Conditions | Recombinant human HDAC1–9 panel; in‑vitro fluorogenic substrate assay |
Why This Matters
For end‑users designing dose‑response experiments, the 100‑fold potency gain means that effective HDAC inhibition can be achieved at concentrations that minimize solvent toxicity and off‑target effects, directly reducing compound consumption and cost per data point.
